

Allosteric Binding Sites on PCSK9 for Ligands: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of allosteric binding sites on Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. The shallow and expansive nature of the orthosteric binding site where PCSK9 interacts with the Low-Density Lipoprotein Receptor (LDLR) has presented significant challenges for the development of small-molecule inhibitors. Consequently, the identification and characterization of allosteric sites have emerged as a promising alternative therapeutic strategy. These distal sites offer the potential for more drug-like molecules to modulate the PCSK9-LDLR interaction and restore LDLR recycling, ultimately lowering circulating LDL-cholesterol levels.

Identified Allosteric Binding Sites

Computational and experimental studies have revealed the existence of several potential allosteric binding sites on PCSK9. These sites are spatially distinct from the catalytic domain that binds to the LDLR's EGF-A domain.

1. The C-Terminal Domain (CTD) Cryptic Pocket: Mixed-solvent molecular dynamics (MSMD) simulations have identified a novel, cryptic allosteric pocket within the C-terminal domain of PCSK9.[1][2] This pocket is located approximately 60 Å from the LDLR-binding site. Its opening is facilitated by the disruption of key salt bridges, such as R580–E612.[1][2] The druggability of this site is a current focus of research, with the aim of stabilizing its open conformation to inhibit PCSK9 function.



- 2. Catalytic and C-Terminal Domain Interface: A regulatory groove at the interface between the catalytic and C-terminal domains has also been identified as a potential allosteric site.[1] This region is crucial for maintaining the overall conformation of PCSK9, and ligands binding here could disrupt the protein's structure and function.
- 3. The Distal Loop (Residues 211-222): Molecular dynamics simulations have shown that a distal loop region, encompassing residues 211-222, undergoes significant conformational changes upon LDLR binding.[3] This suggests that the loop's conformation is allosterically coupled to the LDLR binding interface, making it a potential target for allosteric modulators.[3]

Allosteric Ligands and Quantitative Binding Data

The exploration of allosteric sites has led to the identification of several small molecules with inhibitory activity against the PCSK9-LDLR interaction. The following tables summarize the quantitative data for some of these ligands.

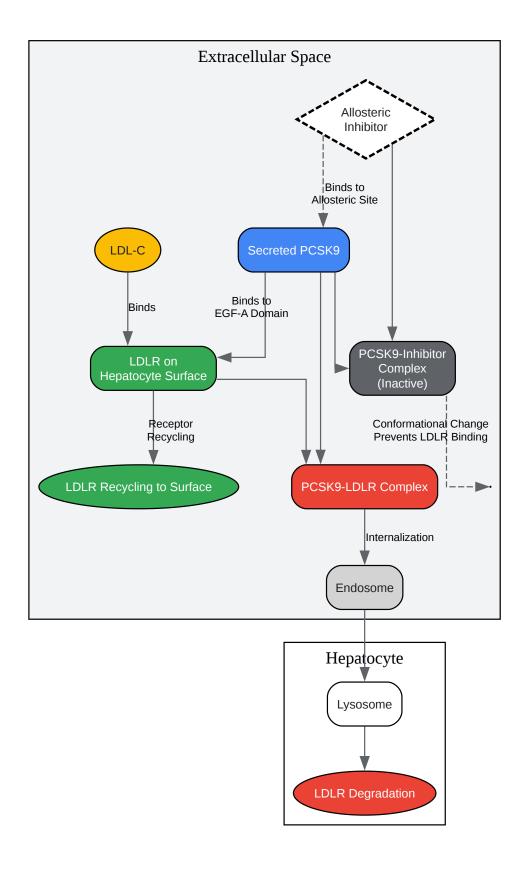


Ligand	Allosteric Site	Binding Affinity/Inhibit ory Concentration	Method	Reference
Amikacin	Putative allosteric site	ΔGbind: -84.22 to -76.39 kcal/mol	MM-GBSA	[4][5][6][7]
Bestatin	Putative allosteric site	ΔGbind: -84.22 to -76.39 kcal/mol	MM-GBSA	[4][5][6][7]
Natamycin	Putative allosteric site	ΔGbind: -84.22 to -76.39 kcal/mol	MM-GBSA	[4][5][6][7]
Nilotinib	Distal loop (residues 211- 222)	IC50 = 9.8 μM	In vitro PCSK9- LDLR binding assay	[3]
Compound 3f	Distal loop (residues 211- 222)	IC50 = 537 nM	In vitro PCSK9- LDLR binding assay	[3]
Tetrahydroisoqui noline Cpd9 & Cpd6	Catalytic/C- terminal domain interface	High-affinity binders	Molecular Dynamics Simulations	[8]

Signaling Pathway and Mechanism of Allosteric Inhibition

PCSK9's primary function is to bind to the LDLR on the surface of hepatocytes, leading to the degradation of the receptor and a subsequent increase in circulating LDL-cholesterol. Allosteric inhibitors aim to disrupt this process without directly competing with the LDLR at the orthosteric site.





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Caption: PCSK9 allosteric inhibition pathway.



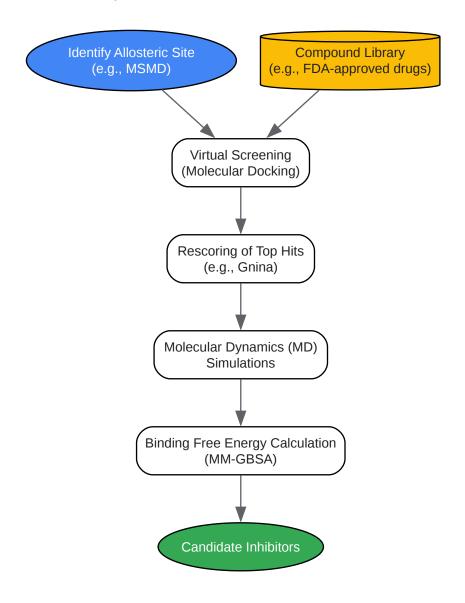
The binding of an allosteric inhibitor to a distal site on PCSK9 induces a conformational change that prevents its interaction with the LDLR. This preserves the LDLR population on the cell surface, allowing for continued clearance of LDL-cholesterol from the bloodstream.

Experimental Protocols and Workflows

The discovery and characterization of allosteric PCSK9 inhibitors involve a combination of computational and experimental techniques.

In Silico Discovery Workflow

The initial stages of identifying novel allosteric inhibitors heavily rely on computational methods to screen large libraries of compounds.





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